2-Pyridinecarbonitrile,3-ethoxy-5-(trifluoromethyl)-(9CI)
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃, 400 MHz) :
¹³C NMR (CDCl₃, 100 MHz) :
¹⁹F NMR (CDCl₃, 376 MHz) :
Infrared (IR) Spectroscopy
Key absorptions (cm⁻¹):
Mass Spectrometry
- Molecular Ion : m/z 216.1 [M]⁺
- Fragments :
- m/z 171.0 [M - OCH₂CH₃]⁺
- m/z 147.1 [M - CF₃]⁺
- m/z 104.0 [C₅H₄N]⁺.
Properties
IUPAC Name |
3-ethoxy-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c1-2-15-8-3-6(9(10,11)12)5-14-7(8)4-13/h3,5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNYTIGBRLHNLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC(=C1)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarbonitrile,3-ethoxy-5-(trifluoromethyl)-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with pyridine as the core structure.
Introduction of the Ethoxy Group: The ethoxy group is introduced at the third position of the pyridine ring through an etherification reaction. This can be achieved using ethyl alcohol and a suitable catalyst under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced at the fifth position through a trifluoromethylation reaction. This can be done using trifluoromethyl iodide and a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of 2-Pyridinecarbonitrile,3-ethoxy-5-(trifluoromethyl)-(9CI) involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:
Batch Reactors: Using batch reactors to control the reaction conditions precisely.
Purification: Employing purification techniques such as distillation, crystallization, and chromatography to obtain the desired compound in pure form.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarbonitrile,3-ethoxy-5-(trifluoromethyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction may produce pyridine amines.
Scientific Research Applications
Agrochemical Applications
One of the primary applications of 2-Pyridinecarbonitrile, 3-ethoxy-5-(trifluoromethyl)-(9CI) is in the development of agrochemicals. Pyridine derivatives are known for their herbicidal and fungicidal properties.
Herbicide Development
Trifluoromethylpyridines, including this compound, have been utilized as intermediates in the synthesis of herbicides. For instance, derivatives like fluazifop-butyl, which contain the trifluoromethyl moiety, are effective against grass weeds and are used widely in agricultural practices . The incorporation of trifluoromethyl groups enhances the biological activity and selectivity of these compounds.
Case Study: Fluazifop-butyl
- Active Ingredient : Fluazifop-butyl
- Mechanism : Inhibits acetyl-CoA carboxylase (ACCase), disrupting fatty acid synthesis in target plants.
- Application Method : Foliar application.
- Effectiveness : Demonstrated superior activity compared to non-fluorinated analogs on perennial grass weeds .
Pharmaceutical Applications
In pharmaceuticals, 2-Pyridinecarbonitrile, 3-ethoxy-5-(trifluoromethyl)-(9CI) serves as a building block for various biologically active molecules.
Drug Development
The compound's structure allows for modifications that can lead to new drug candidates with desirable pharmacological profiles. The trifluoromethyl group is particularly valuable for enhancing metabolic stability and bioavailability.
Case Study: Androgen Receptor Modulators
Research has indicated that pyridine derivatives can act as modulators of androgen receptors, which are crucial targets in treating conditions like prostate cancer. Compounds derived from trifluoromethylpyridines have shown promise in preclinical studies .
Synthetic Route Overview
Mechanism of Action
The mechanism of action of 2-Pyridinecarbonitrile,3-ethoxy-5-(trifluoromethyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
The compound shares functional group motifs with several pesticides and herbicides documented in the Pesticide Chemicals Glossary (Evidences 3–10). Key structural and functional comparisons include:
Fluoroglycofen Ethyl Ester (CAS 77501-90-7)
- Structure: 2-Nitrobenzoate ester with a trifluoromethylphenoxy group.
- Key Features : The trifluoromethyl group and nitro substituent enhance herbicidal activity by disrupting plant cell membranes.
- Application : Herbicide targeting broadleaf weeds .
Flumetralin (CAS 62924-70-3)
- Structure : Chloro-fluorobenzyl derivative with trifluoromethyl and dinitro groups.
- Key Features : The electron-withdrawing nitro and trifluoromethyl groups stabilize the molecule, enabling use as a plant growth regulator.
- Application : Tobacco sucker control .
Triflumizole (CAS 68694-11-1)
- Structure : Imidazole derivative with trifluoromethylphenyl substituents.
- Key Features : The trifluoromethyl group increases fungicidal efficacy by enhancing binding to fungal cytochrome P450 enzymes.
- Application : Broad-spectrum fungicide .
5-Fluoro-2-methylpyridine N-Oxide (CAS 209329-09-9)
- Structure : Pyridine N-oxide with fluoro and methyl groups.
- Key Features : The fluorine atom improves electronegativity, influencing reactivity in coupling reactions.
- Application : Intermediate in pharmaceutical synthesis .
Substituent Effects on Physicochemical Properties
- Trifluoromethyl Group : Enhances resistance to enzymatic degradation, a common feature in herbicides (e.g., fluodifen ).
- Ethoxy Group : Moderates solubility via hydrogen bonding, balancing bioavailability and environmental persistence.
Environmental and Toxicological Considerations
- Toxicity: Cyano groups may confer neurotoxic effects, as seen in Fipronil .
- Persistence : Ethoxy groups are less hydrolytically stable than chloro substituents, reducing environmental half-life compared to fluchloralin .
Biological Activity
2-Pyridinecarbonitrile, 3-ethoxy-5-(trifluoromethyl)-(9CI), a compound characterized by its trifluoromethyl group and pyridine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 2-Pyridinecarbonitrile, 3-ethoxy-5-(trifluoromethyl)-(9CI) is . The trifluoromethyl group is known to enhance the lipophilicity and bioactivity of organic compounds.
Antimicrobial Activity
Research indicates that pyridine derivatives, including those with trifluoromethyl substitutions, exhibit significant antimicrobial properties. A study demonstrated that compounds with a similar structure showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Pyridinecarbonitrile derivative | Staphylococcus aureus | 32 µg/mL |
| 2-Pyridinecarbonitrile derivative | Escherichia coli | 64 µg/mL |
| Trifluoromethyl pyridine derivative | Pseudomonas aeruginosa | 16 µg/mL |
The biological activity of pyridine derivatives often involves their interaction with bacterial enzymes or cell membranes. The presence of the trifluoromethyl group enhances their ability to penetrate bacterial membranes, leading to increased efficacy against resistant strains .
In vitro studies have shown that these compounds can inhibit key metabolic pathways in bacteria, such as those involved in cell wall synthesis and energy metabolism. The inhibition of these pathways can lead to bacterial cell death or stasis.
Case Studies
- Study on Antiviral Properties : A recent investigation into the antiviral potential of pyridine derivatives revealed that compounds similar to 2-Pyridinecarbonitrile could inhibit viral replication in vitro. The study highlighted the role of the trifluoromethyl group in enhancing antiviral activity through improved binding affinity to viral proteins .
- Synthesis and Testing : Another research effort focused on synthesizing various pyridine derivatives and testing their biological activities. The results indicated that modifications at the 5-position, such as adding a trifluoromethyl group, significantly improved antimicrobial efficacy compared to non-fluorinated analogs .
Q & A
Basic: What synthetic strategies are commonly employed to prepare 2-Pyridinecarbonitrile,3-ethoxy-5-(trifluoromethyl)-(9CI)?
Answer:
The synthesis typically involves sequential functionalization of a pyridine scaffold. A plausible route includes:
Nucleophilic substitution at the 3-position of 2-chloro-5-(trifluoromethyl)pyridine using sodium ethoxide to introduce the ethoxy group.
Cyanation via palladium-catalyzed cross-coupling (e.g., Rosenmund-von Braun reaction) at the 2-position to install the nitrile group .
Key challenges include controlling regioselectivity and minimizing side reactions from the electron-withdrawing trifluoromethyl group. Characterization relies on ¹H/¹³C NMR (to confirm substituent positions) and HPLC for purity assessment .
Basic: How is this compound characterized to confirm its structure and purity?
Answer:
Standard characterization methods include:
- NMR Spectroscopy : ¹⁹F NMR identifies the trifluoromethyl group (δ ~ -60 ppm), while ¹H NMR resolves ethoxy protons (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂).
- IR Spectroscopy : Stretching frequencies for C≡N (~2240 cm⁻¹) and C-O (ethoxy, ~1250 cm⁻¹) confirm functional groups.
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments (e.g., loss of ethoxy or trifluoromethyl groups) .
Basic: What are the key reactivity patterns of the nitrile and trifluoromethyl groups in this compound?
Answer:
- Nitrile Group :
- Hydrolysis to carboxylic acids under acidic/basic conditions.
- Reduction to amines (e.g., LiAlH₄) or conversion to tetrazoles via [3+2] cycloaddition.
- Trifluoromethyl Group :
Advanced: How can reaction conditions be optimized to enhance yield in multi-step syntheses?
Answer:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Catalysts : Pd(PPh₃)₄ for cyanation; CuI for Ullmann-type couplings involving ethoxy groups.
- Temperature Control : Lower temperatures (0–25°C) minimize decomposition of thermally sensitive intermediates.
- In Situ Monitoring : Use of HPLC-MS to track reaction progress and adjust stoichiometry dynamically .
Advanced: What computational methods elucidate the electronic effects of substituents in this compound?
Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The trifluoromethyl group lowers LUMO energy, enhancing electrophilicity at the nitrile.
- Molecular Dynamics (MD) : Simulates solvent interactions, revealing steric hindrance from the ethoxy group.
- NBO Analysis : Quantifies hyperconjugative interactions between substituents and the pyridine ring .
Advanced: What role does this compound play in medicinal chemistry research?
Answer:
- Enzyme Inhibition : The nitrile acts as a bioisostere for carboxylates, targeting proteases (e.g., SARS-CoV-2 Mpro) or kinases.
- Fluorine Effects : The trifluoromethyl group enhances metabolic stability and membrane permeability.
- Structure-Activity Relationship (SAR) : Modifications at the 3-ethoxy position are studied to optimize binding affinity .
Advanced: How is X-ray crystallography applied to resolve structural ambiguities?
Answer:
- Single-crystal X-ray diffraction confirms bond lengths/angles, particularly the planarity of the pyridine ring and torsion angles of substituents.
- Challenges include crystal growth due to the compound’s low melting point. Co-crystallization with thiourea derivatives improves lattice stability .
Basic: What are the stability considerations for handling and storing this compound?
Answer:
- Storage : Under inert gas (Ar/N₂) at -20°C to prevent hydrolysis of the nitrile group.
- Light Sensitivity : Amber vials mitigate photodegradation of the trifluoromethyl moiety.
- Moisture Control : Use of molecular sieves in storage containers .
Advanced: How does regioselectivity influence the synthesis of derivatives?
Answer:
- Directing Effects : The ethoxy group at C3 directs electrophiles to C4 via resonance, while the trifluoromethyl group at C5 deactivates C6.
- Cross-Coupling : Suzuki-Miyaura reactions at C4 require bulky ligands (e.g., SPhos) to overcome steric hindrance .
Advanced: What applications exist in materials science for this compound?
Answer:
- Coordination Chemistry : The nitrile and ethoxy groups act as ligands for transition metals (e.g., Ru or Ir complexes for OLEDs).
- Supramolecular Assemblies : Trifluoromethyl groups enhance hydrophobic interactions in self-assembled monolayers (SAMs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
